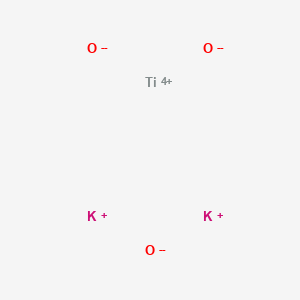

Potassium titanium oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium titanium oxide is a compound that has garnered significant interest due to its unique properties and potential applications. It is a type of titanium-based oxide that incorporates potassium ions into its structure. This incorporation can influence the structural and physico-chemical properties of the material, making it valuable for various scientific and industrial applications .

Mechanism of Action

Target of Action

Potassium titanium oxide, also known as dipotassium;oxygen(2-);titanium(4+), primarily targets potassium ions (K+) in various physiological processes . It has been reported that a titanium dioxide extended gate field effect transistor can be used as an ion sensor (ISEGFET) for selective detection of potassium ions in artificial blood serum .

Mode of Action

The compound interacts with its targets by acting as a sensor for potassium ions . When this compound content is low, it can be decomposed into titania and potassium ions can be removed by ion exchange . This interaction leads to changes in the structure and morphology of the compound .

Biochemical Pathways

This compound affects the potassium storage performance in potassium-ion batteries (KIBs) . It also plays a role in the oxidation of carbon , particularly in the context of diesel emission afterburning . Furthermore, it has been shown to modulate the immune response of human dendritic cells to Mycobacterium leprae .

Pharmacokinetics

It’s known that the compound can be synthesized via solvothermal methods . The potassium storage performance of the compound was demonstrated by its first charge capacity of 128.1 mAh g −1 and reversible capacity of 97.5 mAh g −1 after 500 cycles at 20 mA g −1, retaining 76.1% of the initial capacity .

Result of Action

The action of this compound results in an increase in potassium storage performance . It also enhances the granuloma formation upon Mycobacterium tuberculosis infection in an in vitro granuloma system . Moreover, it has been shown to increase dendritic cell phagocytic activity without inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the release of this substance to the environment can occur from industrial use, such as industrial abrasion processing with low release rate . Furthermore, the presence of alumina in composite aerogels with this compound can hinder the sintering of titania particles and retard the anatase-to-rutile phase transformation until the temperature reaches 1000°C, thereby improving the heat resistance of anatase titania .

Biochemical Analysis

Biochemical Properties

Potassium titanium oxide plays a significant role in biochemical reactions. It is synthesized from the precursor of potassium titanium oxalate and sodium hydroxide . The compound interacts with various biomolecules, contributing to the reduction of hydroxyl radicals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It’s possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium titanium oxide can be synthesized through various methods, including the wet corrosion process (WCP) and solid-state methods. The WCP involves treating titanium-based materials with potassium hydroxide (KOH) solutions. For instance, Ti and Ti-6Al-4V alloy can yield one-dimensional nanowires of potassium-incorporated titanium oxide films when treated with 10 mol/L-KOH solution . The solid-state method involves reacting potassium carbonate with titania nanoparticles to form potassium titanate nanorods .

Industrial Production Methods: Industrial production of this compound often relies on scalable methods like the WCP, which is versatile and can be used with various titanium-based materials. This method is advantageous due to its simplicity and ability to produce nanostructured materials with high surface areas, which are essential for applications like photocatalysis .

Chemical Reactions Analysis

Types of Reactions: Potassium titanium oxide undergoes several types of chemical reactions, including oxidation, reduction, and photocatalytic reactions. The compound’s photocatalytic activity is particularly notable, as it can degrade organic pollutants under UV irradiation .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include potassium hydroxide (KOH) for synthesis and various organic dyes for photocatalytic degradation studies. The conditions often involve high temperatures and specific concentrations of reagents to achieve the desired nanostructures and catalytic properties .

Major Products Formed: The major products formed from reactions involving this compound include degraded organic pollutants like Rhodamine-6G and methylene blue. These reactions demonstrate the compound’s effectiveness as a photocatalyst for environmental applications .

Scientific Research Applications

Potassium titanium oxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for degrading organic pollutants and in the synthesis of advanced materials. In biology and medicine, its antimicrobial properties are being explored for potential therapeutic applications . Industrially, it is used in the production of high-performance ceramics and as a catalyst for various chemical reactions .

Comparison with Similar Compounds

Potassium titanium oxide can be compared with other titanium-based oxides and potassium-incorporated materials. For instance, potassium titanium niobate is another compound used in potassium-ion batteries, demonstrating similar structural properties but different electrochemical behaviors .

List of Similar Compounds:- Potassium titanium niobate

- Titanium dioxide

- Potassium titanate

- Titanium alkoxides

This compound stands out due to its unique combination of potassium and titanium, which imparts distinct photocatalytic and structural properties, making it a versatile material for a wide range of applications.

Properties

CAS No. |

12030-97-6 |

|---|---|

Molecular Formula |

K2O3Ti |

Molecular Weight |

174.062 g/mol |

IUPAC Name |

dipotassium;dioxido(oxo)titanium |

InChI |

InChI=1S/2K.3O.Ti/q2*+1;;2*-1; |

InChI Key |

NJLLQSBAHIKGKF-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[K+].[K+].[Ti+4] |

Canonical SMILES |

[O-][Ti](=O)[O-].[K+].[K+] |

Key on ui other cas no. |

12056-51-8 12056-53-0 12673-69-7 690271-93-3 |

physical_description |

DryPowde |

Synonyms |

Fybex potassium octatitanate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)